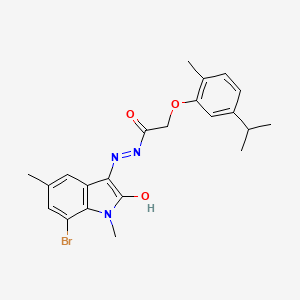
N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide, also known as BDF-8638, is a chemical compound that has gained significant interest in the field of scientific research. It belongs to the class of isoxazolecarboxamides and has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. Additionally, N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of PDE4, which leads to a decrease in the production of inflammatory mediators. Additionally, N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit the activity of the AKT signaling pathway, which leads to a decrease in cell growth and survival. N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has also been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have potent therapeutic effects in preclinical studies. Additionally, N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has a favorable safety profile and has been shown to be well-tolerated in animal studies. However, there are also some limitations to using N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in lab experiments. The compound is not yet approved for clinical use, and its long-term safety and efficacy have not been established.
Future Directions
There are several future directions for the research and development of N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide. One potential direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Additionally, further preclinical studies are needed to establish the safety and efficacy of N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in animal models of various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in humans and to determine its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is a promising compound with potential therapeutic applications for various diseases. Its synthesis method has been reported in various scientific journals, and it has shown promising results in preclinical studies. N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit the activity of PDE4 and the AKT signaling pathway, and it has several biochemical and physiological effects. While there are some limitations to using N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in lab experiments, there are also several future directions for its research and development.
Synthesis Methods
The synthesis of N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide involves several steps, including the reaction of 2-bromo-4,6-difluoroaniline with 2-hydroxybenzaldehyde to form an intermediate product. The intermediate product is then reacted with isoxazole-5-carboxylic acid to yield the final product, N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide. The synthesis method for N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been reported in various scientific journals, and the compound has been synthesized using different methods.
Scientific Research Applications
N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied in preclinical studies for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory effects. Additionally, N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
properties
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrF2N2O3/c17-10-5-8(18)6-11(19)15(10)20-16(23)12-7-14(24-21-12)9-3-1-2-4-13(9)22/h1-7,22H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKVGRBQNLYZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3Br)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide](/img/structure/B6078054.png)
![2-(2,5-difluorophenyl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6078060.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(tetrahydro-2-furanylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6078067.png)

![ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B6078070.png)
![2-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B6078078.png)
![1-(2,5-dimethylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B6078084.png)
![ethyl 2-[3-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2,5-dimethyl-1H-pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6078094.png)
![N-[3-(methylthio)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B6078098.png)
![4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6078102.png)
![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine](/img/structure/B6078110.png)
![N~3~,N~3~-diethyl-N~1~-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-beta-alaninamide](/img/structure/B6078139.png)
![1-(4-fluorophenyl)-2,2-dimethyl-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B6078149.png)
![5-(1-methyl-1H-pyrazol-4-yl)-1-(1-phenylethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6078154.png)